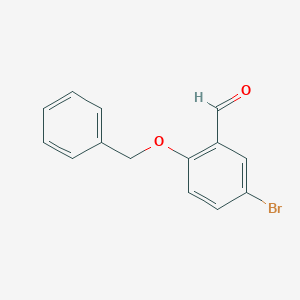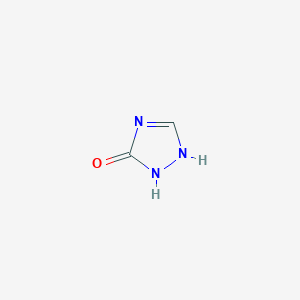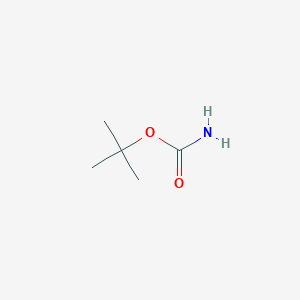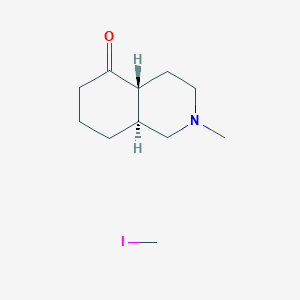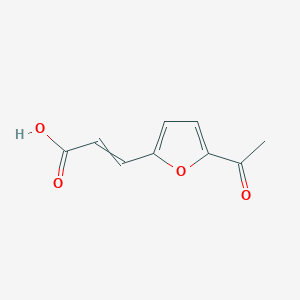![molecular formula C10H9ClN2S B055616 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline CAS No. 120546-66-9](/img/structure/B55616.png)
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline is a heterocyclic compound that has been the subject of much scientific research due to its potential as a therapeutic agent. This molecule has a unique structure that makes it an attractive target for synthesis and investigation.
Mechanism Of Action
The exact mechanism of action of 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline is not fully understood, but it is believed to act through a variety of different pathways. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the expression of certain genes.
Biochemical And Physiological Effects
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to modulate the immune system, and to have anti-inflammatory effects. It has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline in lab experiments is its unique structure, which makes it an attractive target for synthesis and investigation. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its potential therapeutic effects.
Future Directions
There are several potential future directions for research on 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline. One area of focus could be on its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another potential direction could be on its potential as an anti-inflammatory agent, particularly in the treatment of autoimmune diseases. Additionally, further investigation into its mechanism of action could help to identify additional potential therapeutic targets.
Synthesis Methods
The synthesis of 2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been accomplished through several different methods, including the use of palladium-catalyzed reactions and microwave-assisted synthesis. One of the most common methods involves the reaction of 2-aminothiophenol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
Scientific Research Applications
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline has been investigated for its potential as a therapeutic agent in a variety of different areas. One area of focus has been its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
properties
CAS RN |
120546-66-9 |
|---|---|
Product Name |
2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline |
Molecular Formula |
C10H9ClN2S |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-chloro-6,7,8,9-tetrahydro-[1,3]thiazolo[4,5-h]isoquinoline |
InChI |
InChI=1S/C10H9ClN2S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-2,12H,3-5H2 |
InChI Key |
BCPXZBWFDJTCAW-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=CC3=C2SC(=N3)Cl |
Canonical SMILES |
C1CNCC2=C1C=CC3=C2SC(=N3)Cl |
synonyms |
Thiazolo[4,5-h]isoquinoline, 2-chloro-6,7,8,9-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
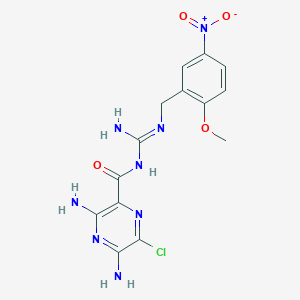
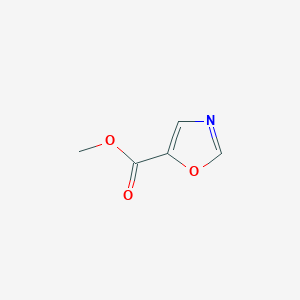
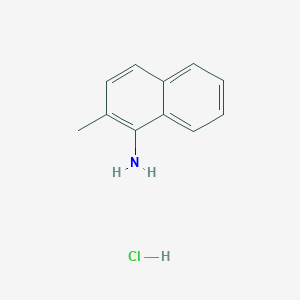

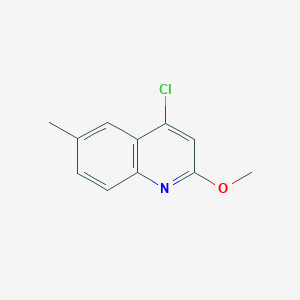
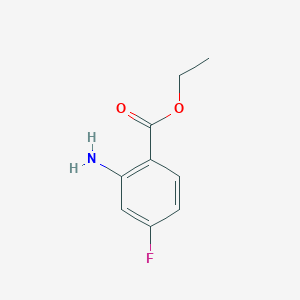
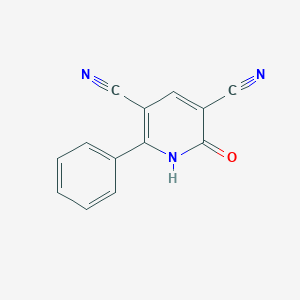
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
